

In-Depth Technical Guide: 4-Bromo-1,1,2-trifluoro-1-butene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-1,1,2-trifluoro-1-butene

Cat. No.: B151897

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-1,1,2-trifluoro-1-butene**, a key fluorinated organic intermediate. The document details its chemical and physical properties, spectroscopic data, a validated synthesis protocol, and its significant applications in the pharmaceutical and agrochemical industries. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

4-Bromo-1,1,2-trifluoro-1-butene, with the CAS number 10493-44-4, is an organofluorine compound characterized by a butene backbone substituted with three fluorine atoms at the double bond and a bromine atom at the terminal position.^[1] Its unique structure makes it a valuable building block in organic synthesis.

Molecular Weight Calculation

The molecular weight of **4-Bromo-1,1,2-trifluoro-1-butene** is 188.97 g/mol .^{[1][2][3][4][5]} This is determined from its molecular formula, C₄H₄BrF₃, and the atomic weights of its constituent elements.

The calculation is as follows:

- Carbon (C): 4 atoms × 12.011 g/mol = 48.044 g/mol

- Hydrogen (H): 4 atoms \times 1.008 g/mol = 4.032 g/mol
- Bromine (Br): 1 atom \times 79.904 g/mol = 79.904 g/mol
- Fluorine (F): 3 atoms \times 18.998 g/mol = 56.994 g/mol
- Total Molecular Weight: 48.044 + 4.032 + 79.904 + 56.994 = 188.974 g/mol

Physical and Chemical Properties

The table below summarizes the key quantitative data for **4-Bromo-1,1,2-trifluoro-1-butene**.

Property	Value
Molecular Formula	C ₄ H ₄ BrF ₃
Molecular Weight	188.97 g/mol [1][2][3][4][5]
Appearance	Colorless to brown liquid[1][4]
Boiling Point	95-98 °C[1][4][6]
Density	1.639 g/mL at 25 °C[1][4][6]
Refractive Index (n _{20/D})	1.401[4][6]
Flash Point	17 °C (62.6 °F) - closed cup
Water Solubility	Not miscible or difficult to mix[4][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of **4-Bromo-1,1,2-trifluoro-1-butene**.

- ¹H NMR: Proton NMR data is available for this compound, which helps in identifying the hydrogen environments in the molecule.[7]
- ¹³C NMR: Carbon-13 NMR spectra provide information about the carbon framework of the molecule.[3][8]

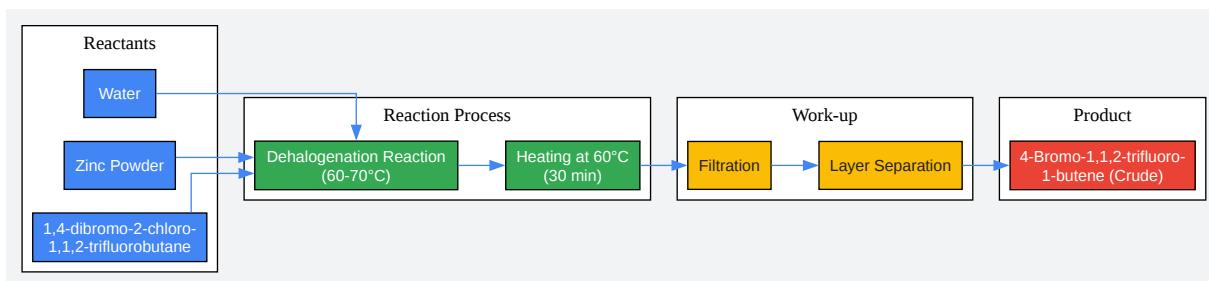
- Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight and can provide insights into the fragmentation patterns of the molecule.[3]
- Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the functional groups present in the compound.[3]

Experimental Protocols

A documented method for the synthesis of **4-Bromo-1,1,2-trifluoro-1-butene** involves a dehalogenation reaction.[9][10]

Synthesis of 4-Bromo-1,1,2-trifluoro-1-butene

Principle: This method utilizes a dehalogenation reaction where 1,4-dibromo-2-chloro-1,1,2-trifluorobutane is treated with a dehalogenating agent, such as zinc powder, in an aqueous solvent to yield the desired product.[9][10]


Materials:

- 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (0.15 mol)
- Zinc powder
- Water (solvent)
- Reaction vessel with stirring mechanism and temperature control

Procedure:

- To a reaction vessel containing water and zinc powder, add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise with constant stirring.[9]
- Control the rate of addition to maintain the reaction temperature between 60-70°C. The addition should be completed over approximately 70 minutes.[9]
- After the addition is complete, heat the mixture at 60°C for an additional 30 minutes.[9]
- Once the reaction is complete, filter the mixture to recover any unreacted zinc powder.[9]

- Allow the filtrate to stand, which will result in the separation of layers. Separate the organic layer to obtain the crude product.[9]
- The crude product can be purified further if necessary. Gas chromatography (GC) analysis can be used to determine the purity of the final product, with reported yields of approximately 85%. [9]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Bromo-1,1,2-trifluoro-1-butene**.

Applications

4-Bromo-1,1,2-trifluoro-1-butene is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical sectors.

- Pharmaceuticals: It is used as a reagent in the synthesis of N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives. These derivatives are potent inhibitors of caspase-3 and caspase-7, which are critical enzymes in the apoptosis pathway.[11]
- Agrochemicals: This compound serves as an important intermediate in the production of various pesticides. It is used to introduce the $-\text{CH}_2\text{CH}_2\text{CF}=\text{CF}_2$ functional group, which imparts notable nematicidal, worm-killing, and miticidal properties to the resulting agrochemicals.[10]

Safety and Handling

4-Bromo-1,1,2-trifluoro-1-butene is a hazardous chemical and requires careful handling.

- Hazards: It is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation.[2][3]
- Precautionary Measures:
 - Keep away from heat, sparks, open flames, and hot surfaces.[2]
 - Use in a well-ventilated area.[12]
 - Wear protective gloves, protective clothing, eye protection, and face protection.[2][12]
 - In case of contact with eyes, rinse cautiously with water for several minutes.[2][12]
 - Store in a well-ventilated place and keep the container tightly closed.[12]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.[2][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-1,1,2-trifluoro-1-butene (10493-44-4) for sale [vulcanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-Bromo-1,1,2-trifluorobut-1-ene | C4H4BrF3 | CID 66333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China 4-Bromo-1,1,2-Trifluoro-1-Butene (CAS# 10493-44-4) Manufacturer and Supplier | Xinchem [xinchem.com]
- 5. scbt.com [scbt.com]

- 6. 4-Bromo-1,1,2-trifluoro-1-butene | 10493-44-4 [chemicalbook.com]
- 7. 4-Bromo-1,1,2-trifluoro-1-butene(10493-44-4) 1H NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. eureka.patsnap.com [eureka.patsnap.com]
- 10. CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Bromo-1,1,2-trifluoro-1-butene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151897#4-bromo-1-1-2-trifluoro-1-butene-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com